3-(Aminomethyl)oxolan-3-ol hydrochloride is a synthetic compound structurally similar to muscarine, a natural product found in certain mushrooms. [] It belongs to the class of oxolane ammonium salts, characterized by a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring. [] This structural feature makes it a valuable tool for investigating muscarinic acetylcholine receptors and exploring potential therapeutic applications.
3-(Aminomethyl)oxolan-3-ol hydrochloride, also known as trans-4-(aminomethyl)oxolan-3-ol hydrochloride, is a chemical compound with the molecular formula CHClNO. It is classified as an aminomethyl oxolane derivative, which places it within the broader category of organooxygen compounds and aminocyclitols. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiamebic agents and other therapeutic uses .
The synthesis of 3-(aminomethyl)oxolan-3-ol hydrochloride can be approached through various methods. One common synthetic route involves the reaction of oxirane derivatives with amines, leading to the formation of aminomethylated products. Specific technical details regarding the synthesis may include:
Further refinement techniques, such as recrystallization or chromatography, are often employed to isolate and purify the final product .
The molecular structure of 3-(aminomethyl)oxolan-3-ol hydrochloride features a five-membered ring (oxolane) with an amino group and a hydroxyl group attached to it. Key structural data include:
The stereochemistry of this compound is significant, with specific configurations at chiral centers influencing its biological activity .
3-(Aminomethyl)oxolan-3-ol hydrochloride can participate in various chemical reactions typical for amines and alcohols. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy .
The mechanism of action of 3-(aminomethyl)oxolan-3-ol hydrochloride is primarily associated with its role as a potential antiamebic agent. It is believed to exert its effects by:
Data supporting these mechanisms often come from in vitro studies demonstrating the compound's efficacy against specific amoebic strains .
The physical and chemical properties of 3-(aminomethyl)oxolan-3-ol hydrochloride include:
These properties are vital for understanding how the compound behaves under different conditions and its suitability for pharmaceutical formulations .
3-(Aminomethyl)oxolan-3-ol hydrochloride has several scientific applications:
Nucleophilic displacement reactions utilizing oxolane-derived electrophiles constitute a foundational approach for installing the aminomethyl group. Key methodologies include:
Epoxide Ring-Opening Amination: 3-Hydroxymethyl-oxetane or analogous strained heterocycles react with ammonia or protected amines under acid catalysis. Methanesulfonyl chloride activation of the C3-hydroxyl group generates a mesylate intermediate, facilitating nucleophilic substitution by sodium azide. Subsequent Staudinger reduction (PPh₃/H₂O) and HCl treatment yield the target hydrochloride salt. This route achieves 65–78% yields but faces regioselectivity challenges with unsymmetrical epoxides .
Nitromethane-Based Henry Reactions: Condensation of 3-oxetanone with nitromethane under basic conditions (K₂CO₃, MeOH) produces 3-(nitromethyl)oxolan-3-ol. Catalytic hydrogenation (Pd/C, H₂) or metal hydride reduction (NaBH₄/NiCl₂) then converts the nitro group to aminomethyl. While cost-effective, over-reduction of the oxolane ring remains a limitation [8].
Table 1: Nucleophilic Amination Approaches Comparison
Starting Material | Reagent/Catalyst | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|---|
3-Oxetanone | Nitromethane/K₂CO₃ | 3-(Nitromethyl)oxolan-3-ol | 70–85 | Diastereomer separation required |
Oxirane derivatives | NaN₃, then PPh₃/H₂O | Azido-alcohol | 65–78 | Regioselectivity issues |
Halogenated oxolanes | Phthalimide/KI | N-Protected amine | 60–75 | Deprotection acidolysis required |
The C3 aminomethyl and hydroxyl substituents generate a chiral center, necessitating asymmetric synthesis for enantiopure targets. Critical pathways include:
Chiral Pool Utilization: (3R)- or (3S)-Oxolan-3-ylmethanamine (commercially available enantiopure precursors) undergo stereoretentive hydroxymethylation. Lithiation at C3 followed by formaldehyde quenching installs the hydroxymethyl group with >98% ee but requires cryogenic conditions (−78°C) and strict anhydrous control [6].
Enzymatic Resolution: Racemic 3-(aminomethyl)oxolan-3-ol is acylated using vinyl acetate and lipase B from Candida antarctica. Selective acetylation of one enantiomer enables kinetic resolution (E-values >200), achieving ≥99% ee for the unreacted isomer. Though efficient, maximum theoretical yield is capped at 50% [2].
Asymmetric Catalysis: Rhodium-catalyzed hydrogenation of enol ether precursors using DuPhos ligands affords enantiomeric ratios up to 95:5. Racemic routes employing classical resolution with dibenzoyl tartaric acid provide lower ee (80–90%) but are more cost-effective for non-stereosensitive applications [2] [7].
Table 2: Stereochemical Control Strategies
Method | Chiral Source | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Chiral precursor | (R)- or (S)-Oxolan-3-ylmethanamine | >98 | 65–75 | No resolution needed |
Enzymatic resolution | Lipase B, vinyl acetate | ≥99 | 45–50 | Mild conditions |
Asymmetric hydrogenation | Rh-DuPhos catalysts | 90–95 | 75–85 | High atom economy |
Classical resolution | Dibenzoyl tartaric acid | 80–90 | 35–40 | Low catalyst cost |
Transition metals enable convergent C–N and C–C bond formation, enhancing synthetic efficiency:
Palladium-Catalyzed Aminocarbonylation: 3-Bromooxolane reacts with formaldehyde and tert-butyl carbamate under Pd(OAc)₂/Xantphos catalysis. Carbonylative amination generates the N-Boc-protected aminomethyl derivative, which undergoes acidic deprotection (TFA) and ring hydroxylation. Yields reach 82% with 100 ppm Pd loading, but residual metal contamination necessitates rigorous purification for pharmaceutical use [3] [7].
Ruthenium-Mediated Transfer Hydrogenation: 3-Cyanooxolan-3-ol undergoes reductive amination using HCO₂NH₄ and RuCl((p-cymene)*[(R,R)-TsDPEN]. This one-pot cascade reduces the nitrile to aminomethyl while preserving the oxolane ring and alcohol, achieving 88% yield and >90% ee under optimized conditions [3].
Copper-Catalyzed C–H Amination: Directed C–H functionalization of 3-substituted oxolanes using PhI=NTs and Cu(acac)₂ installs the aminomethyl group directly. Though atom-economical, competing epoxidation and ring-opening byproducts limit practicality [7].
Table 3: Transition Metal Catalytic Systems
Catalyst | Reaction Type | Substrate | Yield (%) | Stereocontrol |
---|---|---|---|---|
Pd(OAc)₂/Xantphos | Aminocarbonylation | 3-Bromooxolane | 78–82 | Racemic |
RuCl((p-cymene)*[(R,R)-TsDPEN] | Transfer hydrogenation | 3-Cyanooxolan-3-ol | 85–88 | >90% ee |
Cu(acac)₂ | C–H amination | 3-Alkyloxolane | 45–55 | None |
Solid-phase synthesis (SPS) enhances purification efficiency and enables combinatorial library generation:
Wang Resin-Bound Oxolanes: 3-Formyloxolane immobilized via reductive amination undergoes aminomethylation with Fmoc-protected aminoacetonitrile. TFA cleavage releases the free amine, which is hydrochlorinated. Key advantages include automated washing to remove impurities and yields >90% with <0.5% residual impurities .
Silyl-Linker Strategies: tert-Butyldimethylsilyl (TBS)-linked 3-ketooxolane undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN), forming a resin-bound cyanohydrin. Reduction (BH₃·THF) and acidic workup (HCl/MeOH) yield the target compound. This method achieves 85% purity without chromatography, ideal for kilogram-scale production .
Continuous-Flow Hydrogenation: Immobilized Pd/Al₂O₃ catalysts reduce solid-phase-bound nitro intermediates under H₂ pressure (10 bar). Integrated scavenger columns remove metal residues, ensuring ppm-level compliance with ICH guidelines .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0